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Cat. No.: B095413 Get Quote

An In-depth Technical Guide on (5-methyl-3-
phenyl-4-isoxazolyl)methanol
For Researchers, Scientists, and Drug Development Professionals

Abstract
(5-methyl-3-phenyl-4-isoxazolyl)methanol, a notable isoxazole derivative, holds significant

interest within the scientific community, particularly in the fields of medicinal chemistry and drug

development. Its structural framework, featuring a methyl, phenyl, and methanol group

substituted on an isoxazole core, presents a versatile scaffold for the synthesis of novel

therapeutic agents. This technical guide provides a comprehensive overview of the chemical

structure, properties, synthesis, and potential biological activities of (5-methyl-3-phenyl-4-
isoxazolyl)methanol. Drawing from available data on this compound and its close structural

analogs, this document outlines detailed experimental protocols, summarizes key quantitative

data, and visualizes potential mechanisms of action to serve as a valuable resource for

researchers.

Chemical Structure and Properties
The foundational structure of (5-methyl-3-phenyl-4-isoxazolyl)methanol consists of a five-

membered isoxazole ring, which is a heterocyclic aromatic compound containing one nitrogen
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and one oxygen atom in adjacent positions. This core is substituted with a methyl group at the

5-position, a phenyl group at the 3-position, and a hydroxymethyl (methanol) group at the 4-

position.

Chemical Structure:

Figure 1. Chemical structure of (5-methyl-3-phenyl-4-isoxazolyl)methanol.

A summary of the known and predicted physicochemical properties of (5-methyl-3-phenyl-4-
isoxazolyl)methanol is presented in Table 1.

Table 1: Physicochemical Properties of (5-methyl-3-phenyl-4-isoxazolyl)methanol
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Property Value Source

IUPAC Name
(5-methyl-3-phenyl-1,2-oxazol-

4-yl)methanol
---

CAS Number 18718-79-1 ---

Molecular Formula C₁₁H₁₁NO₂ [1]

Molecular Weight 189.21 g/mol [1]

Melting Point 79 - 81 °C Vendor Data

Appearance White to off-white solid ---

Solubility

Sparingly soluble in water;

Soluble in organic solvents like

methanol, ethanol, and DMSO

Predicted

pKa
Predicted to be weakly acidic

due to the hydroxyl group
---

Synthesis and Experimental Protocols
The synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol can be achieved through a multi-

step process, commencing with the formation of the isoxazole ring, followed by functional

group manipulation. A common and effective strategy involves the synthesis of an ester

precursor, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which is subsequently reduced to

the target alcohol.

Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-
carboxylate
This precursor can be synthesized via a [3+2] cycloaddition reaction. A detailed experimental

protocol is provided below, based on established methods for similar isoxazole formations.

Experimental Protocol:

Materials: Benzaldehyde oxime, Chloramine-T, Ethyl acetoacetate, Ethanol.
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Procedure:

In a round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) and ethyl acetoacetate (2.0

eq) in ethanol.

Cool the mixture to 10 °C in an ice bath with continuous stirring.

Slowly add Chloramine-T (1.0 eq) portion-wise to the reaction mixture, maintaining the

temperature at 10 °C.

Continue stirring at 10 °C for approximately 6 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

The resulting solid residue is then recrystallized from hot ethanol to yield pure ethyl 5-

methyl-3-phenylisoxazole-4-carboxylate.

Reduction to (5-methyl-3-phenyl-4-isoxazolyl)methanol
The ester precursor is then reduced to the primary alcohol using a suitable reducing agent,

such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

Materials: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, Lithium aluminum hydride

(LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Sulfuric acid (dilute), Ethyl

acetate, Anhydrous sodium sulfate.

Procedure:

In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux

condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous

diethyl ether or THF under an inert atmosphere.

Dissolve ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 eq) in anhydrous diethyl

ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b095413?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4

hours, or until the reaction is complete as monitored by TLC.

Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15%

sodium hydroxide solution, and then again with water.

Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

Combine the organic filtrates and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield crude (5-methyl-3-phenyl-4-
isoxazolyl)methanol.

The crude product can be purified by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent.

Workflow for the Synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol:

Step 1: Isoxazole Ring Formation Step 2: Reduction

Benzaldehyde Oxime +
Ethyl Acetoacetate

[3+2] Cycloaddition
(Ethanol, 10°C)

Chloramine-T

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Reduction
(Anhydrous Ether/THF)

LiAlH4

(5-methyl-3-phenyl-4-isoxazolyl)methanol

Click to download full resolution via product page

Synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol.

Spectroscopic Characterization
While specific, published spectroscopic data for (5-methyl-3-phenyl-4-isoxazolyl)methanol is
limited, the expected spectral characteristics can be predicted based on its structure and data

from analogous compounds.
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Table 2: Predicted Spectroscopic Data for (5-methyl-3-phenyl-4-isoxazolyl)methanol

Technique Expected Peaks/Signals

¹H NMR

δ ~7.3-7.8 ppm (m, 5H, Phenyl-H), δ ~4.5-4.8

ppm (s, 2H, -CH₂OH), δ ~3.5-4.0 ppm (br s, 1H,

-OH), δ ~2.4 ppm (s, 3H, -CH₃)

¹³C NMR

δ ~160-170 ppm (isoxazole C), δ ~125-135 ppm

(phenyl C), δ ~55-65 ppm (-CH₂OH), δ ~10-15

ppm (-CH₃)

FT-IR (cm⁻¹)

~3300-3400 (O-H stretch, broad), ~3050-3100

(Aromatic C-H stretch), ~2850-2950 (Aliphatic

C-H stretch), ~1600 (C=N stretch), ~1450-1500

(C=C stretch, aromatic)

Mass Spec (m/z)

Expected [M]+ at 189.08, with fragmentation

patterns corresponding to the loss of the

methanol group and cleavage of the isoxazole

ring.

Biological Activity and Potential Mechanism of
Action
Derivatives of the isoxazole scaffold are well-documented for a wide range of biological

activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] A significant

body of research points towards the inhibition of cyclooxygenase (COX) enzymes as a primary

mechanism of action for many diarylisoxazole compounds.

Cyclooxygenase (COX) Inhibition
The COX enzymes, COX-1 and COX-2, are central to the inflammatory process as they

catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory

mediators.[5][6][7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic

effects by inhibiting these enzymes. Given its structural similarity to known COX inhibitors, it is

plausible that (5-methyl-3-phenyl-4-isoxazolyl)methanol may also exhibit inhibitory activity

against COX enzymes.
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Signaling Pathway of Prostaglandin Synthesis and COX Inhibition:

Cell Membrane

Cytosol

Membrane Phospholipids

Phospholipase A2

Arachidonic Acid
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Prostaglandin H2 (PGH2)
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Putative inhibition of the COX pathway.

While direct experimental evidence for (5-methyl-3-phenyl-4-isoxazolyl)methanol is pending,

studies on structurally related 5-methyl-3-phenylisoxazole derivatives have demonstrated

significant COX-2 inhibitory activity, with some compounds exhibiting IC₅₀ values in the

nanomolar range, comparable to the selective COX-2 inhibitor Celecoxib.

Table 3: COX Inhibitory Activity of Selected Isoxazole Derivatives

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM)
Selectivity Index
(COX-1/COX-2)

Celecoxib 15 0.04 375

Valdecoxib 150 0.005 30000

3-(5-chlorofuran-2-

yl)-5-methyl-4-

phenylisoxazole

19 >50 <0.38

Data compiled from various sources for comparative purposes.

Conclusion
(5-methyl-3-phenyl-4-isoxazolyl)methanol represents a promising chemical entity with a high

potential for further investigation in drug discovery and development. Its straightforward

synthesis from readily available starting materials and the established biological significance of

the isoxazole scaffold make it an attractive target for medicinal chemists. Future research

should focus on the definitive spectroscopic characterization of this compound, along with

comprehensive in vitro and in vivo studies to elucidate its specific biological targets and

mechanisms of action, particularly its potential as a selective COX-2 inhibitor. This detailed

technical guide serves as a foundational resource to stimulate and support these future

research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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